

2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile chemical properties

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Compound of Interest

Compound Name: 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile

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An In-Depth Technical Guide to **2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile**: Properties, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry, fluorinated organic molecules have become indispensable building blocks for the development of novel therapeutics. The strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Among these crucial intermediates, **2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile** stands out as a molecule of significant interest. Its unique architecture, featuring a pyridine core, a potent trifluoromethyl group, a reactive nitrile moiety, and versatile dihydroxy substituents, makes it a highly valuable scaffold in drug discovery.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of **2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile**. As a Senior Application Scientist, the narrative aims to bridge theoretical knowledge with practical, field-proven insights, explaining the causality behind experimental choices and presenting self-validating protocols.

PART 1: Physicochemical Properties and Structural Analysis

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application. This section details the identity, physical characteristics, and complex structural nuances of **2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile**.

Core Chemical Identity

The compound is systematically identified by several key descriptors, summarized below.

Property	Value	Source(s)
IUPAC Name	2,6-dihydroxy-4-(trifluoromethyl)pyridine-3-carbonitrile	[1][2]
Synonyms	3-Cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine	[3][4]
CAS Number	3335-46-4	[1][3][5]
Molecular Formula	C ₇ H ₃ F ₃ N ₂ O ₂	[3][6]
Molecular Weight	204.11 g/mol	[6]
MDL Number	MFCD06200911	[1]

Physical Properties

The macroscopic properties of the compound are indicative of its solid-state behavior and stability.

Property	Value	Source(s)
Appearance	Off-white to light brown solid	[4]
Melting Point	285°C	[4]
Boiling Point (Predicted)	267.8 ± 40.0 °C	[4]
Density (Predicted)	1.63 ± 0.1 g/cm ³	[4]
pKa (Predicted)	2.57 ± 0.58	[4]

Structural Elucidation & Tautomerism

One of the most critical chemical features of 2,6-dihydroxypyridines is their existence in multiple tautomeric forms. This equilibrium is not merely an academic curiosity; it dictates the molecule's reactivity, aromaticity, and interaction with biological targets. The electron-withdrawing nature of both the trifluoromethyl and cyano groups significantly influences the electronic distribution within the pyridine ring, impacting which tautomer predominates.

The primary tautomeric forms for this molecule are the dihydroxy-pyridine form, two distinct hydroxy-pyridone forms, and the diketo form. Literature on analogous substituted 2,6-dihydroxypyridines suggests that the hydroxy-pyridone form is often the most stable, particularly in polar solvents and the solid state, due to favorable amide resonance and hydrogen bonding capabilities.^{[7][8]}

Caption: Key tautomeric equilibria of the title compound.

Spectroscopic Characterization: A Methodological Approach

Unambiguous structural confirmation relies on a suite of spectroscopic techniques. While specific spectra for this compound are proprietary or not publicly available, a standard characterization workflow would yield predictable results based on the predominant tautomeric form (assumed here to be a hydroxy-pyridone).

Experimental Protocol: Spectroscopic Analysis

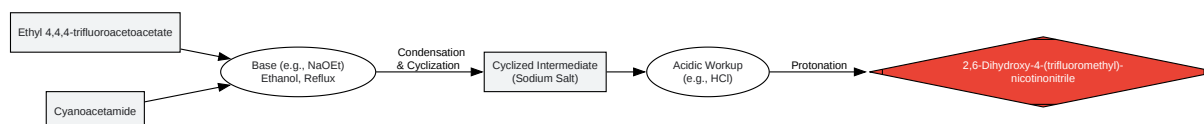
- Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ for NMR) or prepare a KBr pellet (for FT-IR).
- NMR Spectroscopy:
 - Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.^[9]
 - Expected ¹H NMR (DMSO-d₆): A single peak in the aromatic region (δ 6.0-7.0 ppm) for the C5-H proton. Broad signals for the N-H and O-H protons, likely >10 ppm.

- Expected ^{13}C NMR (DMSO-d_6): Signals for two carbonyl/enol carbons ($\delta >160$ ppm), aromatic carbons, a quartet for the CF_3 carbon (due to C-F coupling), and a signal for the nitrile carbon ($\delta \sim 115\text{-}120$ ppm).
- Expected ^{19}F NMR (DMSO-d_6): A sharp singlet for the CF_3 group.
- FT-IR Spectroscopy:
 - Acquire the spectrum from 4000 to 400 cm^{-1} .
 - Expected Key Bands: Broad O-H/N-H stretching ($\sim 3200\text{-}3400\text{ cm}^{-1}$), $\text{C}\equiv\text{N}$ stretching ($\sim 2220\text{-}2240\text{ cm}^{-1}$), C=O stretching of the pyridone ($\sim 1650\text{ cm}^{-1}$), C=C/C=N stretching in the ring ($\sim 1550\text{-}1600\text{ cm}^{-1}$), and strong C-F stretching bands ($\sim 1100\text{-}1300\text{ cm}^{-1}$).
- Mass Spectrometry (HRMS-ESI):
 - Acquire high-resolution mass spectra in both positive and negative ion modes.
 - Expected Result: An accurate mass measurement confirming the molecular formula $\text{C}_7\text{H}_3\text{F}_3\text{N}_2\text{O}_2$ (e.g., $[\text{M-H}]^-$ at $m/z\ 203.0101$).

PART 2: Synthesis and Reactivity

Proposed Synthesis

While multiple synthetic routes may exist, a highly plausible and efficient approach involves the condensation of a β -ketoester with cyanoacetamide, a common strategy for constructing substituted pyridone rings.[10] The key starting materials would be ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide.



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Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Laboratory-Scale Synthesis

- **Reaction Setup:** To a solution of sodium ethoxide (prepared by dissolving 2.3 g of sodium in 50 mL of absolute ethanol) in a three-necked flask equipped with a reflux condenser and dropping funnel, add 8.4 g of cyanoacetamide with stirring.
- **Addition of Ketoester:** Slowly add 18.4 g of ethyl 4,4,4-trifluoroacetoacetate to the mixture. The choice of this specific ketoester is causal; its trifluoromethyl group is directly incorporated into the desired position on the final pyridine ring.
- **Reaction:** Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Isolation:** After cooling to room temperature, the precipitated sodium salt of the product is filtered off.
- **Purification:** The collected solid is dissolved in water and acidified with concentrated HCl until the pH is ~2-3. The resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield the final product. This acidification step is critical to protonate the salt and isolate the neutral compound.

Chemical Reactivity

The compound's rich functionality allows for diverse chemical transformations, making it a versatile intermediate.

- **Conversion to Dichloropyridine:** The dihydroxy (or more accurately, hydroxy-pyridone) functionalities can be converted into chloro groups using reagents like phosphorus oxychloride (POCl_3) or phosphorus pentachloride (PCl_5). This is a pivotal transformation, as the resulting 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amines, alcohols, and thiols.[\[11\]](#)
[\[12\]](#)
- **N- and O-Alkylation:** The pyridone tautomer can undergo alkylation at either the nitrogen or the exocyclic oxygen, depending on the reaction conditions (base, solvent, electrophile),

providing another avenue for derivatization.

- **Nitrile Group Transformations:** The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group, further expanding the chemical space accessible from this scaffold.

PART 3: Applications in Medicinal Chemistry

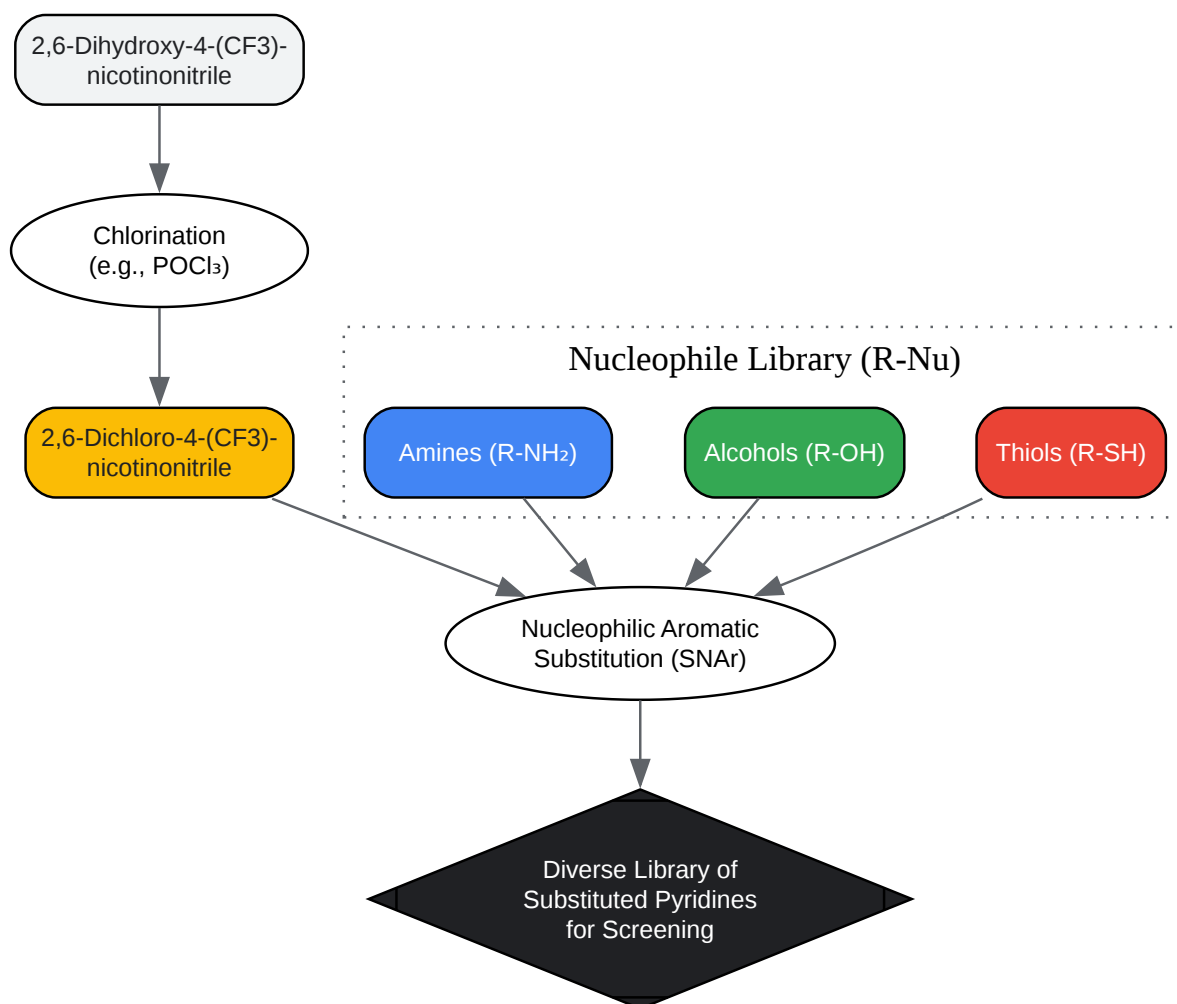
A Privileged Scaffold in Drug Discovery

2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile is instrumental in creating compounds with potential medicinal value.[\[13\]](#) Its utility stems from the synergistic effects of its constituent parts.

- **The Trifluoromethyl Advantage:** The CF_3 group is a well-established bioisostere of a methyl group but with vastly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can enhance a drug candidate's metabolic stability (by blocking oxidative metabolism), cell membrane permeability, and binding affinity to target proteins.[\[11\]](#)
[\[13\]](#)
- **The Pyridine Core:** The pyridine scaffold is a common motif in a multitude of biologically active molecules and approved drugs.[\[13\]](#)
- **Therapeutic Targets:** Research has highlighted its use in the synthesis of novel monoindolyl- and bisindolyl-4-trifluoromethylpyridines, which are being investigated for their antitumor properties.[\[13\]](#) The scaffold is also being explored for developing anti-inflammatory and antiviral agents.[\[13\]](#)

Workflow for Scaffold Derivatization in Drug Discovery

A typical workflow for leveraging this intermediate in a drug discovery campaign involves a two-step process to generate a library of diverse analogues for biological screening.



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Caption: Derivatization workflow for library synthesis.

This workflow is efficient because the highly reactive dichloro intermediate can be coupled with a vast array of commercially available or readily synthesized nucleophiles, enabling the rapid generation of chemical diversity around the core scaffold.

PART 4: Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure safety.

Hazard Information	Statement	Source(s)
Hazard Codes	T, Xi (Toxic, Irritant)	[4]
Risk Statements	R25: Toxic if swallowed R36: Irritating to eyes	[4][14]
Safety Statements	S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice S45: In case of accident or if you feel unwell, seek medical advice immediately	[14]

Handling Protocol:

- Use in a well-ventilated fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of dust and contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[4]

Conclusion

2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile is more than just a chemical intermediate; it is a powerful enabling tool for medicinal chemists. Its unique combination of a trifluoromethyl group, a dihydroxypyridine core, and a nitrile handle, coupled with its fascinating tautomeric nature, provides a versatile platform for the synthesis of complex molecules. A deep understanding of its properties, reactivity, and synthetic pathways, as detailed in this guide, is crucial for unlocking its full potential in the quest for next-generation therapeutics.

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